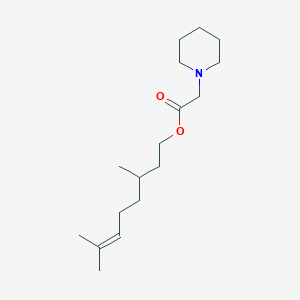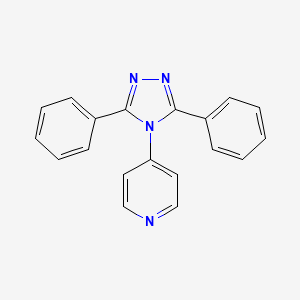![molecular formula C12H9ClN6O B3875650 N~1~-{[5-(3-chlorophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B3875650.png)
N~1~-{[5-(3-chlorophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-{[5-(3-chlorophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine, commonly known as CT-DNA, is a novel compound that has been widely studied for its potential applications in scientific research. CT-DNA is a tetrazole-based compound that exhibits various biochemical and physiological effects, making it a promising candidate for future research.
Mecanismo De Acción
CT-DNA exerts its pharmacological effects by binding to DNA and inhibiting the activity of various enzymes involved in DNA replication and repair. This leads to the inhibition of cell proliferation and induces cell death in cancer cells.
Biochemical and Physiological Effects:
CT-DNA has been shown to exhibit various biochemical and physiological effects, including antitumor, anti-inflammatory, and antimicrobial effects. It has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CT-DNA is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes it a promising candidate for cancer therapy. However, one of the limitations of CT-DNA is its potential toxicity, which needs to be further investigated.
Direcciones Futuras
There are several future directions for research on CT-DNA. One of the potential applications of CT-DNA is its use as a DNA-binding agent for cancer therapy. Further research is needed to investigate the potential of CT-DNA as a therapeutic agent for cancer. Additionally, the potential toxicity of CT-DNA needs to be further investigated to ensure its safety for clinical use.
Aplicaciones Científicas De Investigación
CT-DNA has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects. CT-DNA has also been investigated for its potential use as a DNA-binding agent, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
1-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN6O/c13-9-3-1-2-8(6-9)11-5-4-10(20-11)7-15-19-12(14)16-17-18-19/h1-7H,(H2,14,16,18)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICWQRQEYJDAKB-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=NN3C(=NN=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=N/N3C(=NN=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}-9H-purine](/img/structure/B3875567.png)
![2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3875577.png)

![1-(4-bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B3875591.png)




![N~2~-benzyl-N~1~-(sec-butyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3875618.png)
![N~1~-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B3875622.png)
![N-[4-(3-methylbutoxy)benzyl]-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B3875639.png)
![1-(4-bromophenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B3875646.png)
![3-[4-(1-pyrrolidinylsulfonyl)phenyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B3875649.png)
![2-[5-(3-chlorophenyl)-2-furyl]-4,5-diphenyl-1H-imidazole](/img/structure/B3875656.png)